![molecular formula C17H35ClN2O2 B5057338 methyl (3-{[2-(dimethylamino)ethyl]amino}-2-pentylcyclopentyl)acetate hydrochloride](/img/structure/B5057338.png)

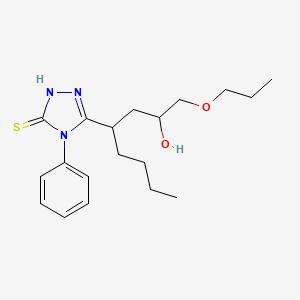

methyl (3-{[2-(dimethylamino)ethyl]amino}-2-pentylcyclopentyl)acetate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl {[2-(dimethylamino)ethyl]amino}acetate is a chemical compound with the empirical formula C7H16N2O2 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of Methyl {[2-(dimethylamino)ethyl]amino}acetate is 160.21 . The SMILES string for this compound is COC(CNCCN©C)=O .Physical And Chemical Properties Analysis

Methyl {[2-(dimethylamino)ethyl]amino}acetate is a solid . It’s important to note that this compound is part of Sigma-Aldrich’s collection of unique chemicals, and they do not collect analytical data for this product .Scientific Research Applications

Drug Delivery Systems: pH-Responsive Polymersomes

Polymersomes, which are nanometer-sized vesicles, have gained attention as robust alternatives to liposomes for drug delivery. The compound’s amphiphilic nature allows it to self-assemble into polymersomes. Specifically, block copolymers containing poly [2- (dimethylamino) ethyl methacrylate] (PDMAEMA) as the hydrophilic block and polystyrene (PS) as the hydrophobic block form these vesicles. Notably, PDMAEMA exhibits pH responsiveness due to its ionization equilibrium. Polymersomes can encapsulate drugs and respond to pH gradients, making them promising candidates for targeted drug delivery systems .

Gene Delivery Platforms

The dual stimulus–response properties of polymersomes (pH and temperature) position them as potential platforms for gene delivery. By incorporating methyl (3-{[2-(dimethylamino)ethyl]amino}-2-pentylcyclopentyl)acetate hydrochloride into these polymersomes, researchers can explore efficient gene delivery strategies. The hydrophilic inner core of the polymersomes provides a suitable environment for gene cargo .

Theranostics and Imaging Agents

Methyl { amino}acetate hydrochloride can be functionalized to create theranostic agents—combining therapeutic and diagnostic capabilities. Researchers can modify the compound to carry both therapeutic payloads (such as drugs) and imaging agents (e.g., fluorescent dyes or nanoparticles). These multifunctional agents enable simultaneous therapy and real-time imaging for disease monitoring .

Polymer Micelles for Co-Delivery of Quercetin and DNA

Polymer micelles, formed by grafting PDMAEMA onto amphiphilic block copolymers, offer a versatile platform for co-delivery of bioactive compounds. For instance, researchers have loaded quercetin (a natural antioxidant) and DNA into these micelles. The pH-responsive behavior of PDMAEMA ensures controlled release of both cargo types, making this system valuable for combination therapy .

Responsive Nanoreactors

Polymersomes, including those containing methyl { amino}acetate hydrochloride, can serve as nanoreactors. These nanometer-sized compartments allow researchers to carry out chemical reactions in confined environments. By tuning the pH and temperature responsiveness, scientists can precisely control reaction conditions within the polymersomes, making them useful for catalysis and synthetic chemistry .

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally related to tris (2-dimethylaminoethyl)amine , which is used as a ligand in Atom Transfer Radical Polymerization (ATRP) .

Mode of Action

Based on its structural similarity to tris (2-dimethylaminoethyl)amine, it might interact with its targets in a similar manner .

Biochemical Pathways

As a potential ligand in atrp, it might be involved in the polymerization process .

Result of Action

As a potential ligand in atrp, it might contribute to the formation of polymers .

properties

IUPAC Name |

2-[[3-(2-methoxy-2-oxoethyl)-2-pentylcyclopentyl]amino]ethyl-dimethylazanium;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N2O2.ClH/c1-5-6-7-8-15-14(13-17(20)21-4)9-10-16(15)18-11-12-19(2)3;/h14-16,18H,5-13H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCYCNFQQKSPFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CCC1NCC[NH+](C)C)CC(=O)OC.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057258.png)

acetate](/img/structure/B5057271.png)

![3-[3-({imino[2-(2-thienylmethylene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5057280.png)

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-iodobenzamide](/img/structure/B5057285.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(phenylacetyl)piperazine oxalate](/img/structure/B5057322.png)

amino]benzoyl}amino)benzamide](/img/structure/B5057328.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5057332.png)

![N-(2,5-dimethylphenyl)-N'-[3-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B5057346.png)

![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5057357.png)